Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Medicinal chemistry Building block selection Physicochemical profiling

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1935184-58-9) is a Cbz‑protected, disubstituted piperidine building block that presents a free primary amine at the 3‑position and a free hydroxymethyl group at the 4‑position on a saturated six‑membered ring. Its molecular formula is C₁₄H₂₀N₂O₃ (MW 264.32 g·mol⁻¹) and it is supplied as a research‑grade intermediate with a declared purity of 96 %.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
Cat. No. B8189628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2
InChIKeyFFGMZFXMCXZRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate – Sourcing Guide for an Orthogonally Protected Piperidine Scaffold (CAS 1935184-58-9)


Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1935184-58-9) is a Cbz‑protected, disubstituted piperidine building block that presents a free primary amine at the 3‑position and a free hydroxymethyl group at the 4‑position on a saturated six‑membered ring . Its molecular formula is C₁₄H₂₀N₂O₃ (MW 264.32 g·mol⁻¹) and it is supplied as a research‑grade intermediate with a declared purity of 96 % . The simultaneous presence of an amino nucleophile, a primary alcohol handle, and a benzyl carbamate protecting group that can be removed under mild hydrogenolysis differentiates it from simpler mono‑functional piperidine intermediates, making it a strategically placed node in divergent synthetic sequences [1].

Why Interchanging Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate with Its Nearest In‑Class Analogs Introduces Synthetic and Purity Risk


In‑class piperidine building blocks that carry only a single functional group (e.g., benzyl 3‑aminopiperidine‑1‑carboxylate or benzyl 4‑(hydroxymethyl)piperidine‑1‑carboxylate) lack the dual orthogonal reactivity required for sequential chemoselective transformations without intermediate protection/deprotection steps [1]. Substituting the Cbz group for a Boc group (e.g., tert‑butyl 3‑amino‑4‑(hydroxymethyl)piperidine‑1‑carboxylate) alters the deprotection pH window and thermal stability, which can be incompatible with acid‑sensitive downstream intermediates . Even the closely related trans‑3‑amino‑1‑Cbz‑4‑hydroxypiperidine differs critically: its 4‑hydroxy substituent (pKₐ ~14.43, density 1.249 g·cm⁻³) exhibits different hydrogen‑bond donor acidity, nucleophilicity, and lipophilicity compared with the 4‑hydroxymethyl group (pKₐ 14.94, density 1.190 g·cm⁻³) of the target compound, directly affecting reaction kinetics in acylation, alkylation, and Mitsunobu‑type chemistries . These physicochemical differences mean that generic substitution cannot guarantee equivalent reactivity or impurity profiles in multistep medicinal chemistry campaigns.

Head‑to‑Head Physicochemical and Structural Differentiation Evidence for Benzyl 3‑amino‑4‑(hydroxymethyl)piperidine‑1‑carboxylate


Hydrogen‑Bond Donor and Acceptor Count vs. Mono‑Functional Cbz‑Piperidines

The target compound possesses 2 hydrogen‑bond donors (NH₂, OH) and 4 hydrogen‑bond acceptors (C=O, O‑Cbz, O‑H, N), totaling 6 H‑Bond sites. In contrast, benzyl 3‑aminopiperidine‑1‑carboxylate (CAS 876461‑55‑1) has only 1 donor and 3 acceptors, while benzyl 4‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 122860‑33‑7) has 1 donor and 3 acceptors [1]. The higher H‑bond capacity of the target compound translates into stronger and more directional intermolecular interactions, which influence solubility, chromatographic retention, and target‑engagement poses in fragment‑based drug discovery [1].

Medicinal chemistry Building block selection Physicochemical profiling

pKₐ and Density Differentiation vs. trans‑3‑Amino‑1‑Cbz‑4‑hydroxypiperidine

The predicted acid dissociation constant (pKₐ) of the 4‑hydroxymethyl proton in the target compound is 14.94 ± 0.10, whereas the 4‑hydroxy proton in trans‑3‑amino‑1‑Cbz‑4‑hydroxypiperidine (CAS 167832‑26‑0) has a predicted pKₐ of 14.43 ± 0.40 . This ΔpKₐ of ~0.5 units indicates that the alcohol of the target compound is less acidic, making it less prone to premature deprotonation under mildly basic conditions. Additionally, the predicted density of the target compound is 1.190 g·cm⁻³ compared with 1.249 g·cm⁻³ for the 4‑hydroxy analog, a difference of 0.059 g·cm⁻³ that can influence crystallization behavior and formulation homogeneity .

Synthetic chemistry Protecting group strategy Physicochemical comparison

Orthogonal Protecting‑Group Architecture vs. Boc‑Protected Analog

The Cbz (benzyloxycarbonyl) group of the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C) or mild acidic conditions (HBr/AcOH), whereas the Boc group of tert‑butyl 3‑amino‑4‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 923956‑61‑0) requires stronger acid (TFA or HCl/dioxane) [1]. This complementarity allows the target compound to be used in synthetic sequences where an acid‑labile functionality is present elsewhere in the molecule, without resorting to additional protection steps . The Cbz group further provides UV chromophore (λmax ~254 nm) for facile HPLC monitoring, a feature absent in Boc‑protected intermediates [1].

Orthogonal protection Solid‑phase synthesis Process chemistry

Rotatable Bond Count and Conformational Flexibility vs. 4‑Hydroxy Analog

The 4‑hydroxymethyl substituent introduces an extra sp³‑sp³ rotatable bond (C4–CH₂OH) compared with the 4‑hydroxy substituent of trans‑3‑amino‑1‑Cbz‑4‑hydroxypiperidine . This increases the total rotatable bond count from 2 to 3 for the core piperidine scaffold, expanding the accessible conformational space and potentially enhancing induced‑fit binding to shallow protein pockets [1]. The difference is directly quantifiable by counting rotatable bonds in the SMILES string: the target compound has one additional freely rotating bond, which can be verified in any molecular editor.

Conformational analysis Drug design Molecular modeling

Purity Benchmark and Supply‑Chain Traceability vs. Non‑Certified Analog Sources

The target compound is available through Sigma‑Aldrich (JWPHARM Lab LLC) with a declared purity of 96 % and a certificate of analysis (COA) accessible via the distributor's document library . In contrast, common comparators such as benzyl 4‑(hydroxymethyl)piperidine‑1‑carboxylate and tert‑butyl cis‑3‑amino‑4‑(hydroxymethyl)piperidine‑1‑carboxylate are often supplied by smaller vendors without publicly available batch‑specific COAs, or with purity specifications that may not be independently verified [1]. This documented purity chain reduces the risk of introducing unidentified impurities into critical-path syntheses and satisfies the documentation requirements of peer‑reviewed publication and patent filing.

Quality control Procurement Reproducibility

Limitation Statement: Absence of Published Head‑to‑Head Biological Activity Data

As of May 2026, no peer‑reviewed study or patent has been identified that reports quantitative head‑to‑head biological activity data (e.g., IC₅₀, Kd, cell‑based EC₅₀) for Benzyl 3‑amino‑4‑(hydroxymethyl)piperidine‑1‑carboxylate against a defined comparator compound in the same assay [1][2]. All differentiation claims above are therefore based on physicochemical and structural properties, orthogonal protecting‑group strategy, and supply‑chain quality metrics. Users requiring target‑specific biological potency comparisons must request custom profiling or consult fragment‑screening data that may exist in proprietary databases.

Data transparency Decision support Evidence gap

Optimal Deployment Scenarios for Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate Based on Verifiable Differentiation


Divergent Library Synthesis Requiring Simultaneous Amino and Hydroxyl Derivatization

Medicinal chemistry groups that need to generate diverse libraries from a single advanced intermediate can exploit the dual orthogonal nucleophilic sites (3‑NH₂ and 4‑CH₂OH) of this compound. Sequential chemoselective acylation of the amine followed by Mitsunobu or alkylation of the alcohol — without intermediate deprotection — is enabled by the differentiated pKₐ and steric environment of the two functional groups . This eliminates the two‑step protection/deprotection sequence that would be required if using a mono‑functional analog, directly reducing synthetic step count and improving overall library throughput.

Cbz‑Preferred Synthetic Routes Where Acid‑Labile Functionalities Are Present

In synthetic sequences that incorporate acid‑sensitive moieties (e.g., silyl ethers, acetals, certain heterocycles), the Cbz protection of the piperidine nitrogen offers a critical advantage over Boc‑protected analogs. Catalytic hydrogenolysis (H₂, Pd/C) cleanly removes the Cbz group under neutral conditions, leaving acid‑labile groups intact [1]. This orthogonal deprotection strategy prevents the yield loss and impurity formation that would occur if TFA‑mediated Boc removal were attempted on an acid‑sensitive substrate, making this compound the rational procurement choice for such routes.

Fragment‑Based Drug Discovery Where Enhanced H‑Bond Capacity and Conformational Flexibility Are Desired

The higher hydrogen‑bond donor/acceptor count (6 total sites) and additional rotatable bond (3 vs. 2 in 4‑hydroxy analogs) make this compound a more versatile fragment for screening against targets with shallow, solvent‑exposed binding pockets [2]. Fragment elaboration campaigns that begin with a scaffold possessing both a directional amine and a flexible alcohol can explore chemical space more efficiently than rigid mono‑functional fragments, potentially yielding higher hit rates in thermal shift or SPR primary screens.

Process Chemistry Scale‑Up Requiring Audit‑Ready Purity Documentation

For process development groups transitioning from discovery to preclinical supply, the availability of a COA‑backed purity specification (≥96 %) through a major distributor (Sigma‑Aldrich) reduces the regulatory documentation burden . This contrasts with sourcing comparable intermediates from multiple small vendors where purity claims may be unverified, requiring in‑house re‑purification and full characterization before use in GLP toxicology batch manufacture. The documented purity chain also strengthens patent exemplification by providing a verifiable starting material identity.

Quote Request

Request a Quote for Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.